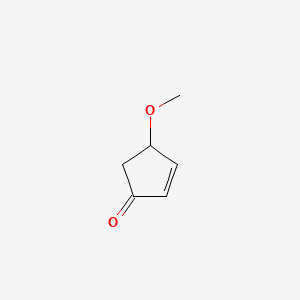

2-Cyclopenten-1-one, 4-methoxy-

Description

Significance of the 2-Cyclopenten-1-one (B42074) Core in Synthetic Methodology

The 2-cyclopenten-1-one framework is a ubiquitous and highly important structural motif in organic chemistry. thieme-connect.comacs.org This five-membered ring containing a ketone and an alkene is a core component of numerous natural products, including the fragrant jasmones, mycotoxic aflatoxins, and physiologically crucial prostaglandins (B1171923). researchgate.net The inherent reactivity of the enone functionality makes it a versatile synthetic intermediate, susceptible to a wide array of chemical transformations.

The electrophilic nature of the β-carbon in the α,β-unsaturated ketone system allows for facile conjugate additions, such as the Michael reaction. researchgate.net Furthermore, the double bond can participate in cycloaddition reactions like the Diels-Alder reaction, and the carbonyl group can undergo standard ketone chemistries. thieme-connect.comresearchgate.net This rich reactivity profile enables chemists to construct complex polycyclic and stereochemically rich molecules from relatively simple cyclopentenone precursors.

Key synthetic strategies to access the 2-cyclopentenone core itself are numerous and well-established, including the Nazarov cyclization, Pauson-Khand reaction, and ring-closing metathesis, highlighting the fundamental importance of this structural unit in synthetic planning. researchgate.netorganic-chemistry.org

Historical Context of 4-Substituted Cyclopentenones in Chemical Synthesis

The history of 4-substituted cyclopentenones is deeply intertwined with the development of prostaglandin (B15479496) synthesis. The discovery that 4-hydroxy-2-cyclopentenone (B1226963) is a key building block for these biologically active lipids spurred intense research into methods for its preparation and stereocontrolled manipulation. acs.org Early synthetic efforts focused on deriving these chiral building blocks from natural sources like tartaric acid or through the resolution of racemic mixtures.

A significant advancement in this area has been the development of enantioselective methods to introduce substituents at the 4-position. For instance, palladium-catalyzed kinetic resolution of racemic 4-hydroxycyclopentenone allows for the synthesis of enantiomerically enriched 4-acyloxy, 4-aryloxy, 4-amino, and 4-thio-substituted cyclopentenones. researchgate.net These chiral 4-substituted cyclopentenones are highly valuable precursors for the asymmetric synthesis of a wide range of complex target molecules.

Overview of Academic Research Trajectories for 2-Cyclopenten-1-one, 4-methoxy-

Specific academic research focusing on 2-Cyclopenten-1-one, 4-methoxy- has explored its synthesis and reactivity, particularly in the context of creating more complex molecular frameworks. One notable area of investigation involves the photochemical rearrangements of these compounds. Research has shown that tri- and tetracyclic systems containing a 4-methoxy-4-vinyl-2-cyclopentenone moiety undergo deep-seated photochemical rearrangements when irradiated, leading to the formation of intricate polycyclic structures. This line of inquiry provides a powerful method for accessing complex molecular architectures from readily available precursors.

Another significant research trajectory is the enantioselective synthesis of 4-methoxy-2-cyclopentenones. Methodologies utilizing ring-closing metathesis have been successfully employed to produce these chiral building blocks in high enantiomeric purity. thieme-connect.com These enantiomerically enriched compounds are valuable intermediates for the synthesis of a variety of target molecules where control of stereochemistry is crucial. The ability to install the methoxy (B1213986) group at the 4-position with high stereocontrol opens avenues for its use as a directing group or a precursor to other functionalities in subsequent synthetic steps.

Chemical and Physical Properties of 2-Cyclopenten-1-one, 4-methoxy-

| Property | Value |

| Chemical Formula | C₆H₈O₂ |

| Molecular Weight | 112.1265 g/mol thieme-connect.comacs.org |

| CAS Registry Number | 61322-97-2 thieme-connect.comacs.org |

| IUPAC Name | 4-methoxycyclopent-2-en-1-one |

| Synonyms | 2-Cyclopenten-1-one, 4-methoxy- |

Common Reactions of the 2-Cyclopenten-1-one Core

| Reaction Type | Description |

| Michael Addition | Nucleophilic conjugate addition to the β-carbon of the enone. researchgate.net |

| Diels-Alder Reaction | Acts as a dienophile in [4+2] cycloaddition reactions. thieme-connect.comresearchgate.net |

| Nazarov Cyclization | A method for the synthesis of the cyclopentenone ring itself from divinyl ketones. researchgate.netorganic-chemistry.org |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. thieme-connect.comorganic-chemistry.org |

| Photochemical [2+2] Cycloaddition | The alkene moiety can undergo cycloaddition reactions upon photochemical activation. thieme-connect.com |

| Epoxidation | The double bond can be epoxidized to form an epoxide. thieme-connect.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H8O2 |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

4-methoxycyclopent-2-en-1-one |

InChI |

InChI=1S/C6H8O2/c1-8-6-3-2-5(7)4-6/h2-3,6H,4H2,1H3 |

InChI Key |

FXNNWSRLQNFYQI-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC(=O)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopenten 1 One, 4 Methoxy and Its Stereoisomers

De Novo Construction Approaches

Cyclization Reactions in the Formation of the 2-Cyclopenten-1-one (B42074), 4-methoxy- Scaffold

Cyclization reactions represent a fundamental approach to constructing the cyclopentenone ring. These reactions involve the formation of one or more carbon-carbon bonds to close a linear precursor into a cyclic structure. For the synthesis of 4-methoxy-2-cyclopenten-1-one, this often entails the cyclization of a suitably functionalized five-carbon chain. While specific examples directly leading to 4-methoxy-2-cyclopenten-1-one are not extensively detailed in the provided search results, the general principles of cyclopentenone synthesis through cyclization are well-established. organic-chemistry.org These methods can include intramolecular aldol (B89426) condensations of 1,4-dicarbonyl compounds or related strategies where a methoxy (B1213986) group is present at the appropriate position in the acyclic starting material. organic-chemistry.org

Intermolecular and Intramolecular Annulation Strategies

Annulation strategies involve the formation of a new ring onto an existing molecular framework. In the context of 4-methoxy-2-cyclopenten-1-one synthesis, both intermolecular and intramolecular annulations can be employed.

Intermolecular annulation would typically involve the reaction of two different molecules to form the cyclopentenone ring. For instance, a three-carbon component could react with a two-carbon component in a convergent manner.

Intramolecular annulation , on the other hand, involves a single molecule that undergoes a ring-closing reaction. A notable example is the (trimethylsilyl)cyclopentene annulation, which provides a regiocontrolled route to five-membered rings. acs.org This strategy, while not explicitly demonstrated for the 4-methoxy derivative, offers a powerful tool for constructing substituted cyclopentenones.

Metal-Catalyzed Cycloaddition Reactions (e.g., Pauson-Khand type)

Metal-catalyzed cycloaddition reactions are powerful methods for the convergent synthesis of cyclopentenones. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a prominent example. wikipedia.orgtcichemicals.comjk-sci.comorganic-chemistry.org This reaction, typically catalyzed by cobalt complexes, can be used to construct the cyclopentenone core in a single step. wikipedia.orgtcichemicals.com

The general mechanism involves the formation of a cobalt-alkyne complex, followed by coordination and insertion of the alkene and then carbon monoxide, ultimately leading to the cyclopentenone product after reductive elimination. wikipedia.orgorganic-chemistry.org While the intermolecular Pauson-Khand reaction can sometimes suffer from poor regioselectivity, intramolecular versions are often highly selective. wikipedia.orgjk-sci.com The reaction can be promoted by various transition metal complexes, including those of rhodium and iridium, and can be performed under milder conditions, such as at ambient temperature. organic-chemistry.org

| Catalyst System | Key Features | Reference(s) |

| Dicobalt Octacarbonyl | Traditional, often stoichiometric amounts required. | wikipedia.orgtcichemicals.com |

| Rhodium(I) Catalysts | Allows for asymmetric reactions at ambient temperature. | organic-chemistry.org |

| Iridium Complexes | Catalyzes enantioselective intramolecular reactions. | organic-chemistry.org |

| Palladium-Tetramethylthiourea | Reactivity can be tuned with additives like lithium chloride. | organic-chemistry.org |

Nazarov Cyclization and Related Electrocyclic Reactions

The Nazarov cyclization is a classic and powerful method for synthesizing cyclopentenones. wikipedia.orgnumberanalytics.com It involves the acid-catalyzed 4π-conrotatory electrocyclic ring closure of a divinyl ketone to form a cyclopentenyl cation, which then eliminates a proton to yield the cyclopentenone. wikipedia.orgorganic-chemistry.org

The reaction can be promoted by stoichiometric amounts of Lewis acids or protic acids. wikipedia.org Modern variations have been developed that utilize catalytic amounts of promoters, making the process more efficient. nih.govnih.gov The regioselectivity of the double bond in the final product can be directed by substituents on the divinyl ketone precursor. For instance, silicon-directed Nazarov cyclizations can control the product's regiochemistry. organic-chemistry.org The reaction has been shown to be effective for the synthesis of highly functionalized cyclopentenones. nih.gov

Stereoselective and Asymmetric Synthesis

The presence of a stereocenter at the 4-position of 2-cyclopenten-1-one, 4-methoxy- necessitates the development of stereoselective and asymmetric synthetic methods to access enantiomerically pure forms of this compound. Such chiral building blocks are of significant interest in the synthesis of complex natural products and pharmaceuticals. nih.gov

Enantioselective Access to Chiral 4-Methoxycyclopentenones

Achieving enantioselectivity in the synthesis of 4-methoxycyclopentenones can be accomplished through several strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. youtube.com After the desired stereocenter is set, the auxiliary is removed. This approach provides a reliable method for controlling stereochemistry.

Chiral Catalysts: The use of chiral catalysts is a highly efficient method for asymmetric synthesis, as a small amount of the catalyst can generate a large quantity of the chiral product. youtube.com In the context of Nazarov cyclizations, chiral Lewis acids have been employed to induce enantioselectivity, although this can sometimes require nearly stoichiometric amounts of the catalyst. wikipedia.orgorganic-chemistry.org Copper(II) bisoxazoline complexes have been reported to promote asymmetric Nazarov cyclizations with high enantiomeric excess. wikipedia.org Similarly, chiral iridium diphosphine complexes can catalyze enantioselective intramolecular Pauson-Khand-type reactions. organic-chemistry.org

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, the enantioselective preparation of cyclopentene-based amino acids with a quaternary carbon center has been achieved through a spirocyclization reaction using a cooperative catalytic system. nih.gov While not a direct synthesis of 4-methoxy-2-cyclopenten-1-one, this demonstrates the power of using chiral starting materials to build complex chiral cyclopentane (B165970) frameworks.

| Method | Chiral Source | Product Type | Enantioselectivity (ee) | Reference(s) |

| Asymmetric Nazarov Cyclization | Copper(II) bisoxazoline complex | Chiral Diosphenpol | 95% | wikipedia.org |

| Asymmetric Nazarov Cyclization | Chiral Brønsted acid/Lewis acid | Silicon-directed cyclopentenones | High | organic-chemistry.org |

| Asymmetric Pauson-Khand Reaction | Chiral Iridium Diphosphine Complex | Bicyclic cyclopentenones | Excellent | organic-chemistry.org |

| Spirocyclization | Chiral Secondary Amine/Pd(0) | Cyclopentene-based amino acids | 85-97% | nih.gov |

Diastereoselective Control in Functionalization and Ring Formation

Achieving diastereoselectivity in the synthesis of substituted cyclopentenones is a critical challenge. Various strategies have been developed to control the relative stereochemistry of substituents on the cyclopentene (B43876) ring during its formation or subsequent functionalization.

One effective approach involves the [3+2] cyclization reaction of α,β-disubstituted (alkenyl)(methoxy)carbene complexes with methyl ketone lithium enolates. acs.orgacs.org The diastereoselectivity of this reaction is highly dependent on the solvent and the nature of the substituents on the enolate. acs.org For instance, the reaction of specific carbene complexes with lithium enolates derived from alkyl-substituted methyl ketones can yield cyclopentenol (B8032323) derivatives as single diastereoisomers. acs.org The use of additives like pentamethyldiethylenetriamine (PMDTA) can significantly enhance the diastereoselectivity, particularly with aryl or heteroaryl methyl ketones. acs.org

Another powerful method for constructing functionalized cyclopentenones with high diastereoselectivity is the Pauson-Khand reaction. chemrxiv.org A study by Baxendale and colleagues demonstrated an efficient entry into highly substituted cyclopentanones via an aza-Michael reaction of functionalized cyclopentenones with aniline (B41778) nucleophiles. ucd.ie The excellent diastereoselectivity observed in this process was attributed to hydrogen bonding between a tertiary alcohol on the cyclopentenone and the incoming nucleophile. ucd.ie

Furthermore, multicomponent reactions offer a pathway to structurally diverse, tetrasubstituted cyclopentenyl frameworks with excellent stereocontrol. nih.gov By combining organocatalysis with an isocyanide-based multicomponent reaction, complex cyclopentenyl rings can be synthesized with high diastereomeric ratios. nih.gov

Table 1: Diastereoselective Synthesis of Cyclopentane Derivatives

| Entry | Carbene Complex | Enolate | Solvent | Product | Yield (%) | Diastereomeric Excess (de %) |

|---|---|---|---|---|---|---|

| 1 | 1a | 2a (R=Me) | THF | 4a | 92 | >95 |

| 2 | 1a | 2b (R=Et) | THF | 4b | 85 | 88 |

| 3 | 1a | 2c (R=i-Pr) | THF | 4c | 78 | 63 |

| 4 | 1a | 2d (R=t-Bu) | THF | diast-4d | 89 | >95 |

Data sourced from a study on the [3+2] cyclization reaction of α,β-disubstituted (alkenyl)(methoxy)carbene complexes with methyl ketone lithium enolates. acs.org

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy is widely employed in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org The auxiliary guides the approach of reagents to a prochiral center, leading to the preferential formation of one stereoisomer. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Several types of chiral auxiliaries have been successfully applied in the synthesis of chiral cyclopentenones. These include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org For example, Evans' synthesis of cytovaricin utilized oxazolidinone chiral auxiliaries for asymmetric alkylation and aldol reactions, establishing the stereochemistry of multiple centers. wikiwand.com

In the context of cyclopentenone synthesis, a chiral auxiliary can be attached to a precursor molecule. Subsequent cyclization or functionalization reactions then proceed with high stereocontrol. An enantioselective synthesis of cross-conjugated cyclopentenones has been described using D-glucose-derived chiral auxiliaries. acs.org This method allows for the preparation of both enantiomeric series of the target compounds. acs.org

The general scheme for using a chiral auxiliary involves three main steps:

Attachment of the chiral auxiliary to the substrate. numberanalytics.com

Diastereoselective reaction of the substrate-auxiliary conjugate. numberanalytics.com

Removal of the auxiliary to yield the enantiomerically enriched product. numberanalytics.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve efficient and selective transformations. nih.govnih.gov Enzymes, as chiral catalysts, can exhibit exquisite stereo- and regioselectivity under mild reaction conditions. nih.gov

A common chemoenzymatic approach to chiral cyclopentenones involves the kinetic resolution of a racemic mixture. researchgate.netpsu.edu For instance, lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess. nih.govpsu.edu This strategy has been applied to the preparation of optically active trans-2-(N,N-dialkylamino)cyclopentanols, which are valuable chiral ligands. nih.gov

A chemoenzymatic route to chiral 4-hydroxy-2-cyclopentenones often starts with the reduction of a protected 2-cyclopentenone to the corresponding cis-diol. researchgate.net Subsequent lipase-catalyzed stereoselective acylation can then afford the desired chiral alcohol and its acetate (B1210297) with moderate to excellent enantioselectivity. researchgate.net For example, wheat germ lipase (B570770) has been used for the hydrolysis of (4R)-(+)-acetoxy-2-cyclopenten-1-one to produce (4R)-(+)-hydroxy-2-cyclopenten-1-one. orgsyn.org

These chemoenzymatic methods provide access to valuable chiral building blocks that can be further elaborated to target molecules like 2-Cyclopenten-1-one, 4-methoxy-. york.ac.uk

Table 2: Chemoenzymatic Resolution of Cyclopentenols

| Substrate | Enzyme | Product | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Racemic pentacyclic alcohol | Lipase | (-)-(4R)-4-hydroxy-5-methylene-2-cyclopentenone | High |

| cis-(+/-)-mono-O-protected-cyclopenten-1,4-diols | Pancreatin | Corresponding alcohols and acetates | Moderate to excellent |

Data compiled from studies on chemoenzymatic syntheses. researchgate.netpsu.edu

Synthesis of Precursors and Intermediates to 2-Cyclopenten-1-one, 4-methoxy-

The synthesis of 2-Cyclopenten-1-one, 4-methoxy- relies on the availability of suitable precursors and intermediates. Furfuryl alcohol, an inexpensive starting material, can be converted into various protected, optically active 2-cyclopenten-1,4-diol derivatives, which are key precursors. researchgate.net

Another important intermediate is 4-hydroxy-2-cyclopenten-1-one. An efficient synthesis of the (S)-enantiomer of this compound in high optical purity has been reported, highlighting its utility as a synthon in natural product synthesis. researchgate.net The synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one, a D-ring precursor for 9,11-secosterols, has also been achieved through asymmetric oxidation. researchgate.net

The synthesis of 1,4-oxazinones has been reported as precursors for 2-azaanthraquinones, demonstrating the broader utility of heterocyclic precursors in the synthesis of complex molecules. nih.gov While not directly leading to 2-Cyclopenten-1-one, 4-methoxy-, this highlights the general strategy of using readily accessible precursors for more complex targets.

Mechanistic Investigations of Reactions Involving 2 Cyclopenten 1 One, 4 Methoxy

Fundamental Reaction Pathways of the Enone Moiety

The reactivity of the enone portion of 2-Cyclopenten-1-one (B42074), 4-methoxy- is characterized by its participation in cycloaddition reactions and its susceptibility to nucleophilic attack at two distinct electrophilic sites: the carbonyl carbon and the β-carbon of the double bond.

Diels-Alder Reactions and Other Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.orgorganic-chemistry.org In this reaction, the enone typically acts as the dienophile, reacting with a conjugated diene. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups; the carbonyl group in 2-cyclopenten-1-one serves this purpose. organic-chemistry.org

While specific studies on the Diels-Alder reactions of 4-methoxy-2-cyclopenten-1-one are not extensively documented in the provided results, the behavior of analogous compounds such as 4-acetoxycyclopentenone provides valuable insights. Lewis acid catalysis is often employed to enhance the reactivity and control the stereoselectivity of the cycloaddition. For instance, the Lewis acid-catalyzed Diels-Alder reaction of 4-acetoxycyclopentenone with cyclopentadiene (B3395910) yields a mixture of endo-tricyclic adducts. researchgate.net Subsequent elimination of the acetoxy group can then lead to the formation of bicyclic or tricyclic enones. researchgate.net The stereochemical outcome of these reactions is influenced by electronic effects. researchgate.net Given the electronic similarities between an acetoxy and a methoxy (B1213986) group, it is plausible that 4-methoxy-2-cyclopenten-one would exhibit similar reactivity and stereoselectivity in Diels-Alder reactions.

Computational studies on the intramolecular Diels-Alder reactions of related cycloalkenones have shown that both thermal and Lewis acid-catalyzed reactions proceed with high endo stereoselectivity. acs.org The stereoselectivity is primarily governed by steric repulsions and the conformation of the tether connecting the diene and dienophile. acs.org

Michael Addition Reactions and Conjugate Additions

The Michael addition, or conjugate addition, is a 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. The electrophilicity of the β-carbon in 2-cyclopenten-1-one, 4-methoxy- makes it a prime substrate for such reactions.

The outcome of the reaction, either 1,2-addition to the carbonyl group or 1,4-conjugate addition, is highly dependent on the nature of the nucleophile. libretexts.orgrsc.org "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like organocuprates, amines, and thiols, preferentially undergo 1,4-addition. rsc.org

A study on a series of α-donor-substituted cyclopentenones, including 4-methoxy-2-cyclopenten-1-one, revealed that reaction with methyllithium (B1224462) resulted exclusively in 1,2-adducts. rsc.org In contrast, treatment with lithium dimethylcuprate, a softer nucleophile, led to 1,4-addition products. rsc.org Interestingly, in the case of 4-methoxy-2-cyclopenten-1-one, no reaction was observed with lithium dimethylcuprate under the studied conditions, highlighting the influence of the methoxy group on reactivity. rsc.org

The conjugate addition of other soft nucleophiles, such as amines and thiols, is also a common transformation for enones. acsgcipr.orgyoutube.com These reactions, often referred to as aza-Michael and thia-Michael additions respectively, proceed via the attack of the heteroatom nucleophile on the β-carbon, followed by protonation of the resulting enolate. wikipedia.orgacsgcipr.org These reactions are highly efficient for forming carbon-sulfur and carbon-nitrogen bonds. acsgcipr.orgnih.gov

| Nucleophile | Addition Type | Product Type | Reference |

|---|---|---|---|

| Methyllithium | 1,2-Addition | Tertiary Alcohol | rsc.org |

| Lithium Dimethylcuprate | No Reaction | N/A | rsc.org |

| Amines (e.g., secondary amines) | 1,4-Conjugate Addition (Aza-Michael) | β-Amino Ketone | wikipedia.orgacsgcipr.org |

| Thiols | 1,4-Conjugate Addition (Thia-Michael) | β-Thioether Ketone | acsgcipr.orgnih.gov |

Nucleophilic Additions to the Carbonyl and Double Bond

As established, nucleophilic attack on 2-cyclopenten-1-one, 4-methoxy- can occur at two positions, leading to either 1,2- or 1,4-addition products. The balance between these two pathways is a classic example of kinetic versus thermodynamic control. libretexts.org Generally, 1,2-addition is kinetically favored (faster reaction), while 1,4-addition often leads to the more thermodynamically stable product. libretexts.org

The reaction with Grignard reagents, which are strong, hard nucleophiles, typically results in 1,2-addition to the carbonyl group, forming a tertiary alcohol after workup. wisc.edumasterorganicchemistry.com However, the presence of certain additives or specific Grignard reagents can sometimes steer the reaction towards conjugate addition.

In the study of α-donor-cyclopenten-1-ones, the reaction with cyanomethyllithium, another carbon-based nucleophile, yielded predominantly the 1,2-adducts, although varying amounts of 1,4-adducts were also formed. rsc.org For 4-methoxy-2-cyclopenten-1-one, computational studies predicted that the 1,2-adduct is thermodynamically favored in the cyanomethylation reaction, which contrasts with other substituted cyclopentenones where the 1,4-adduct is more stable. rsc.org This highlights the significant electronic influence of the 4-methoxy group on the relative stabilities of the products.

| Nucleophile | Predominant Product | Mechanistic Pathway | Reference |

|---|---|---|---|

| Methyllithium | 1,2-Adduct (Tertiary Alcohol) | 1,2-Addition | rsc.org |

| Cyanomethyllithium | 1,2-Adduct (Cyanohydrin derivative) | 1,2-Addition (major) with some 1,4-Addition | rsc.org |

| Grignard Reagents (e.g., RMgBr) | 1,2-Adduct (Tertiary Alcohol) | 1,2-Addition | wisc.edumasterorganicchemistry.com |

Transformations Involving the 4-Methoxy Substituent

The 4-methoxy group is not merely a passive spectator in the reactions of the cyclopentenone ring. It can be chemically transformed into other functional groups or can actively participate in and direct the course of reactions, leading to ring openings and rearrangements.

Functional Group Interconversions at the Methoxy Position

The methoxy group can be a precursor to other important functionalities. A common transformation is the cleavage of the methyl ether to unveil the corresponding alcohol, 4-hydroxy-2-cyclopenten-one. This cleavage is typically achieved under acidic conditions, for example, with strong acids like HBr or HI, or with Lewis acids such as boron tribromide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The mechanism of this cleavage can be either SN1 or SN2, depending on the substrate and reaction conditions. wikipedia.orgmasterorganicchemistry.com For a secondary ether like 4-methoxy-2-cyclopenten-one, the reaction likely proceeds through a protonated ether intermediate, followed by nucleophilic attack of the halide ion.

The resulting 4-hydroxy-2-cyclopenten-one is a valuable chiral building block, particularly in the synthesis of prostaglandins (B1171923). orgsyn.orggoogle.com The hydroxyl group can then be further functionalized, for example, by conversion to an acetate (B1210297) or a silyl (B83357) ether, to modulate its reactivity or to introduce specific properties. orgsyn.orgnih.gov The synthesis of (4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one from (4R)-(+)-hydroxy-2-cyclopenten-1-one is a well-documented example of such a functional group interconversion. orgsyn.org

Ring Opening Reactions and Rearrangements Initiated by the Methoxy Group

The 4-methoxy group can play a crucial role in initiating skeletal rearrangements of the cyclopentenone ring. In an acid-catalyzed reaction, 4-methoxy-3-methyl-2-(prop-2-enyl)cyclopent-2-enone undergoes a rearrangement to form 4-methyl-5-n-propylcyclopent-4-ene-1,3-dione. rsc.org The proposed mechanism for this transformation involves an initial acid-catalyzed enone-dienol type rearrangement, where the methoxy group likely participates in stabilizing the intermediate species. rsc.org This is followed by a series of prototropic shifts to yield the final product. rsc.org

While specific examples of ring-opening reactions of 4-methoxy-2-cyclopenten-1-one itself were not found in the provided results, the thermal decomposition of the parent 2-cyclopentenone has been studied and shown to proceed through various complex pathways, including the formation of intermediates that lead to ring-opened products. nih.gov It is conceivable that the presence and electronic nature of the 4-methoxy group could significantly influence the pathways and outcomes of such thermal rearrangements. For instance, alkoxy groups are known to accelerate certain types of rearrangements, such as the vinylcyclopropane (B126155) rearrangement, which can lead to the formation of cyclopentene (B43876) derivatives. acs.org

Catalytic Transformations and Mechanistic Insights

The cyclopentenone core structure is a versatile scaffold in organic synthesis, amenable to a variety of catalytic transformations that enable the construction of complex molecular architectures. While specific mechanistic studies on 4-methoxy-2-cyclopenten-one are not extensively detailed in the provided literature, the reactivity of the parent ring system allows for informed predictions regarding its behavior in catalytic processes.

Catalytic approaches to synthesize and functionalize cyclopentenones often employ transition metals. The Pauson-Khand reaction, for instance, is a classic method that forms a cyclopentenone from an alkene, an alkyne, and a source of carbon monoxide, typically mediated by a cobalt catalyst like dicobalt octacarbonyl, [Co₂(CO)₈]. thieme-connect.com The generally accepted mechanism involves the formation of an alkyne-catalyst complex, which then coordinates with the alkene, followed by carbonyl insertion and reductive cyclization to yield the cyclopentenone ring. thieme-connect.com Rhodium catalysts have also been employed to enhance the efficiency and scope of such cyclizations. thieme-connect.com

Gold-catalyzed reactions represent another significant avenue for cyclopentenone synthesis. Cationic gold(I) catalysts can facilitate complex tandem reactions, such as a cycloisomerization/hetero-Diels-Alder/ring-opening cascade, to produce highly functionalized 5-hydrazino-2-cyclopentenone derivatives from enynyl acetates. acs.org This process involves a 1,3-acyloxy migration and a Nazarov cyclization to form a dienyl acetate intermediate that is trapped in situ. acs.org The versatility of these metal-catalyzed methods suggests that 4-methoxy-2-cyclopentenone could potentially be synthesized or further functionalized through analogous pathways, where the methoxy group would influence the electronic properties of the substrate and potentially the regioselectivity of the reaction.

In addition to metal-based catalysis, visible-light photocatalysis has emerged as a powerful tool for organic synthesis under mild conditions. acs.org Annulation reactions using electron-deficient alkenes, a class that includes cyclopentenones, can be achieved through visible-light-driven energy transfer. acs.orgacs.org A proposed mechanism for certain cycloadditions involves the photocatalyst exciting the substrate to a triplet state. acs.org This is followed by rearrangements to generate a diradical intermediate that then engages with the alkene partner. This pathway's regioselectivity is distinct from polar mechanisms, highlighting its unique synthetic potential. acs.orgacs.org Such photocatalytic strategies could conceivably be applied to reactions involving 4-methoxy-2-cyclopentenone, leveraging its enone functionality.

The table below summarizes representative catalytic systems used for the synthesis of the cyclopentenone core.

| Reaction Type | Catalyst System | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Pauson-Khand Reaction | Co₂(CO)₈ or Rhodium complexes | Metal-mediated cyclocarbonylation of an alkene and alkyne. | thieme-connect.com |

| Tandem Cycloisomerization/Cycloaddition | Gold(I) complexes (e.g., t-Bu₃PAuNTf₂) | Gold(I)-catalyzed 1,3-acyloxy migration and Nazarov cyclization. | acs.org |

| Photocatalytic Annulation | Visible-light photocatalysts (e.g., Iridium complexes) | Formation of a diradical intermediate via triplet energy transfer. | acs.orgacs.org |

Unimolecular Decomposition Pathways and Pyrolysis Mechanisms

The thermal decomposition of 2-cyclopentenone and related structures provides fundamental insights into the stability and reaction pathways of cyclic ketones at high temperatures. These studies are crucial for understanding the chemistry of biomass pyrolysis, where such compounds are often present in the resulting bio-oils. digitellinc.comnih.gov

Experimental and computational studies on the pyrolysis of the parent 2-cyclopentenone molecule reveal multiple unimolecular decomposition channels. nih.govacs.orgnih.gov Gas-phase pyrolysis performed at temperatures between 1000 and 1400 K yields a range of smaller molecules. nih.govmorressier.com The primary products identified via matrix-isolation FTIR spectroscopy are summarized in the table below.

| Product | Chemical Formula | Reference |

|---|---|---|

| Carbon Monoxide | CO | nih.govacs.orgmorressier.com |

| Acetylene | C₂H₂ | nih.govacs.orgmorressier.com |

| Ethylene | C₂H₄ | nih.govacs.orgmorressier.com |

| Acrolein | C₃H₄O | nih.govacs.orgmorressier.com |

| Ketene | C₂H₂O | nih.govacs.org |

| Propene | C₃H₆ | nih.govacs.org |

| Propyne | C₃H₄ | nih.govacs.org |

| Vinylacetylene | C₄H₄ | nih.govmorressier.com |

| Propargyl Radical | •C₃H₃ | nih.govacs.orgmorressier.com |

| Propenylketene | C₄H₄O | nih.govacs.org |

Computational studies have identified several competing decomposition pathways for 2-cyclopentenone. nih.govnih.gov These include mechanisms involving hydrogen atom migration to form different isomers of propenylketene, and a pathway involving the simultaneous rupture of two C-C bonds to form a high-energy cyclopropenone intermediate, which subsequently decomposes to ethylene, acetylene, and carbon monoxide. nih.govnih.gov Another multi-step mechanism leads to the formation of acrolein and acetylene. nih.govnih.gov

The presence of a 4-methoxy substituent is expected to introduce additional, competing reaction pathways. Studies on the flash vacuum pyrolysis of methoxy-substituted lignin (B12514952) model compounds show that methoxy groups can significantly influence thermal decomposition. nih.gov One key effect is the enhancement of C-O bond homolysis. nih.gov For 4-methoxy-2-cyclopentenone, this would suggest an initial cleavage of either the methyl-oxygen bond or the ring-oxygen bond of the methoxy group, generating radical intermediates.

The resulting methoxy-substituted cyclopentenone radical could then undergo a complex series of reactions dominated by intramolecular hydrogen abstraction (e.g., 1,5- or 1,6-hydrogen shifts), rearrangement, and β-scission, pathways observed in other methoxy-substituted aromatic compounds during pyrolysis. nih.gov For example, a 1,5-hydrogen shift could occur from the methoxy methyl group to the radical center on the ring, initiating a different cascade of fragmentation reactions compared to the unsubstituted parent molecule. Therefore, the pyrolysis of 4-methoxy-2-cyclopentenone would likely involve a competition between the decomposition of the core cyclopentenone ring and pathways initiated by the homolysis and rearrangement of the methoxy group. nih.govnih.gov

Applications of 2 Cyclopenten 1 One, 4 Methoxy As a Building Block in Complex Molecule Synthesis

Role in Total Synthesis of Natural Products (e.g., Prostaglandins (B1171923), Jasmonoids, Spirodysin)

The cyclopentenone core is a common structural motif in a wide array of natural products, and substituted cyclopentenones like the 4-methoxy derivative are key starting materials for their total synthesis.

Prostaglandins: Prostaglandins are a group of physiologically active lipid compounds that possess a cyclopentane (B165970) ring. The synthesis of prostaglandins often involves the stereoselective construction of this ring with specific side chains. While direct use of 4-methoxy-2-cyclopenten-1-one is a strategic approach, many syntheses utilize related chiral cyclopentenone derivatives. For instance, (4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one is a well-established chiral building block for the synthesis of optically active prostaglandins. orgsyn.org The general strategy often involves conjugate addition to the enone system to introduce one of the side chains, followed by further functionalization. The synthesis of various prostaglandins, including PGE1, PGF1α, PGE2, and PGF2α, has been achieved from common synthetic intermediates derived from functionalized cyclopentenones. nih.gov The development of methods for the stereoselective synthesis of substituted cyclopentanes remains a critical challenge in prostaglandin (B15479496) synthesis. oup.com

Jasmonoids: Jasmonoids are a class of plant hormones characterized by a cyclopentanone (B42830) or cyclopentenone structure. The synthesis of jasmonoids and their analogues often employs strategies centered around the construction of this core ring. The functional groups on the cyclopentenone ring allow for the introduction of the characteristic side chains of jasmonoids through various organic reactions.

Spirodysin: Spirodysin is a marine natural product with a unique spirocyclic structure. The synthesis of such complex molecules often relies on the strategic use of highly functionalized building blocks. While a direct synthesis of spirodysin using 4-methoxy-2-cyclopenten-1-one is not explicitly detailed in the provided context, the general utility of functionalized cyclopentenones in the construction of complex carbocyclic frameworks suggests its potential as a precursor in such synthetic endeavors.

Construction of Carbocyclic and Heterocyclic Ring Systems

The reactivity of 2-cyclopenten-1-one (B42074), 4-methoxy- extends beyond its use in the synthesis of specific natural products to the general construction of various ring systems.

Carbocyclic Ring Systems: The cyclopentenone moiety is a versatile platform for the formation of larger carbocyclic rings. One common approach is through annulation reactions, where a new ring is fused onto the existing cyclopentenone core. For example, the Pauson-Khand reaction, a (2+2+1) cycloaddition, can be used to construct cyclopentenones from an alkene, an alkyne, and a source of carbon monoxide, often catalyzed by cobalt complexes. thieme-connect.com This highlights a method for the initial construction of the cyclopentenone ring itself, which can then be further elaborated. Additionally, functionalized cyclopentenes can be synthesized via a formal [4+1] cycloaddition of photogenerated siloxycarbenes from acyl silanes. nih.govacs.org

Heterocyclic Ring Systems: The enone functionality of 4-methoxy-2-cyclopenten-1-one provides a handle for the introduction of heteroatoms and the subsequent formation of heterocyclic rings. For instance, gold(I)-catalyzed cycloisomerization of enynyl acetates can lead to the formation of cyclopentenones fused with heterocyclic rings. nih.gov This demonstrates the utility of cyclopentenone precursors in tandem reactions that generate complex heterocyclic structures.

Precursor for Advanced Organic Synthons (e.g., 2-heterosubstituted cyclopentenones)

The 4-methoxy-2-cyclopenten-1-one can be readily transformed into other valuable synthetic intermediates, expanding its utility in organic synthesis.

The introduction of a substituent at the 2-position of a cyclopentenone ring can significantly influence its reactivity and provide a handle for further transformations. For example, 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one has been synthesized and utilized as a Michael acceptor in the synthesis of 9,11-secosterols. researchgate.net This sulfinyl cyclopentenone acts as a D-ring precursor in the total synthesis. The synthesis of such 2-heterosubstituted cyclopentenones often involves the asymmetric oxidation of a corresponding thio-substituted precursor. researchgate.net

Synthesis of Highly Functionalized Cyclopentenone Derivatives

The inherent functionality of 4-methoxy-2-cyclopenten-1-one allows for the synthesis of a wide range of highly functionalized cyclopentenone derivatives. These derivatives can then be used in more complex synthetic schemes.

Derivatization and Structural Modification Studies of 2 Cyclopenten 1 One, 4 Methoxy

Synthesis of Substituted 2-Cyclopenten-1-one (B42074), 4-methoxy- Analogs

The synthesis of analogs of 2-Cyclopenten-1-one, 4-methoxy- can be achieved through various strategies, often involving the modification of a pre-existing cyclopentenone core or the construction of the ring system with the desired substituents. A common precursor for such analogs is 4-hydroxy-2-cyclopentenone (B1226963), which can be readily derived from furfuryl alcohol. acs.orgacs.org The hydroxyl group can be alkylated to a methoxy (B1213986) group and other functional groups can be introduced at various positions of the cyclopentenone ring.

For instance, the synthesis of 2-substituted-4-hydroxy-2-cyclopentenones has been reported, which can then be methylated to yield the corresponding 4-methoxy analogs. researchgate.net Palladium-catalyzed asymmetric allylic substitution on racemic 4-hydroxycyclopentenone derivatives provides access to a variety of optically active 4-substituted-2-cyclopentenone derivatives, including those with acyloxy, aryloxy, amino, or thio substituents. acs.org These methods offer a pathway to a diverse range of analogs with high enantioselectivity.

Another approach involves the conjugate addition of nucleophiles to the parent 2-cyclopentenone, followed by functionalization. While less direct for synthesizing 4-methoxy analogs, it highlights the versatility of the cyclopentenone scaffold for introducing substituents at the 3- and 5-positions.

Table 1: Examples of Synthesized Substituted 2-Cyclopenten-1-one Analogs

| Precursor/Starting Material | Reagents and Conditions | Product | Reference |

| Racemic 4-hydroxycyclopentenone | Boc₂O, Et₃N, DMAP; then Pd catalyst, nucleophile | Optically active 4-acyloxy, 4-aryloxy, 4-amino, or 4-thio-substituted cyclopentenones | acs.org |

| Furfuryl alcohol | Microreactor, 240 °C, 200 bar | 4-hydroxy-2-cyclopentenone | acs.orgacs.org |

| 2-substituted 4-hydroxy-2-cyclopentenones | Methylating agent (e.g., MeI, Ag₂O) | 2-substituted-4-methoxy-2-cyclopentenones | researchgate.net |

Modifications at the Carbonyl Group

The carbonyl group of 2-Cyclopenten-1-one, 4-methoxy- is a key site for structural modifications, allowing for a range of transformations including reduction, olefination, and addition of organometallic reagents.

Selective reduction of the carbonyl group in the presence of the C=C double bond can be challenging. However, certain reagents like aluminum hydride have been shown to be selective for the 1,2-reduction of the carbonyl group in 2-cyclopentenones, yielding the corresponding allylic alcohol. acs.org

The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group typically results in the formation of tertiary alcohols. youtube.comchadsprep.comyoutube.com The choice of reagent and reaction conditions can influence whether a 1,2-addition to the carbonyl or a 1,4-conjugate addition to the enone system occurs. To favor the formation of the tertiary alcohol via 1,2-addition, organolithium or Grignard reagents are often used.

Table 2: Representative Modifications at the Carbonyl Group

| Reagent | Reaction Type | Product Type | General Reference |

| Aluminum Hydride | 1,2-Reduction | Allylic Alcohol | acs.org |

| Grignard Reagents (e.g., RMgX) | 1,2-Addition | Tertiary Alcohol | youtube.comchadsprep.com |

| Organolithium Reagents (e.g., RLi) | 1,2-Addition | Tertiary Alcohol | youtube.com |

| Wittig Reagents (e.g., Ph₃P=CHR) | Olefination | Alkene | General Organic Chemistry Principle |

Transformations of the C=C Double Bond

The carbon-carbon double bond in 2-Cyclopenten-1-one, 4-methoxy- is susceptible to a variety of transformations, most notably conjugate additions (Michael additions), cycloadditions, and epoxidations.

The Michael addition is a widely used reaction for forming carbon-carbon and carbon-heteroatom bonds at the β-position of the enone. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org A wide range of nucleophiles, including enolates, Gilman reagents (lithium dialkylcuprates), amines, and thiols, can be employed. masterorganicchemistry.com The stereochemical outcome of the addition can often be controlled by the existing stereocenter at the 4-position. The conjugate addition of organolithium reagents to unprotected 4-hydroxycyclopentenones has been shown to proceed with high stereoselectivity, which can be extended to the 4-methoxy analog. arkat-usa.org

Visible-light-driven photocatalytic [3+2] annulation reactions of N-[(trimethylsilyl)methyl]phthalimide with electron-deficient alkenes, including 2-cyclopentenone, have been developed. organic-chemistry.orgacs.org This methodology allows for the construction of novel heterocyclic ring systems fused to the cyclopentenone core.

Table 3: Examples of C=C Double Bond Transformations

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Michael Addition | Lithium dialkylcuprates (Gilman reagents) | β-Substituted cyclopentanone (B42830) | masterorganicchemistry.com |

| Michael Addition | Enolates, amines, thiols | β-Substituted cyclopentanone | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |

| [3+2] Annulation | N-[(trimethylsilyl)methyl]phthalimide, visible light, photocatalyst | Fused heterocyclic system | organic-chemistry.orgacs.org |

| Epoxidation | m-CPBA or other peroxy acids | 2,3-Epoxy-4-methoxycyclopentanone | General Organic Chemistry Principle |

Introduction of Stereochemical Complexity

The inherent chirality of 2-Cyclopenten-1-one, 4-methoxy- (assuming it is not a racemic mixture) makes it a valuable building block for asymmetric synthesis. Further stereochemical complexity can be introduced through diastereoselective reactions or by employing chiral catalysts.

The synthesis of enantiomerically pure 4-hydroxy-2-cyclopentenones is well-established, often through enzymatic resolution or asymmetric synthesis. acs.orgacs.orgnih.gov These enantiopure precursors can be converted to the corresponding 4-methoxy derivatives, providing access to optically active starting materials.

Asymmetric conjugate additions to the cyclopentenone ring are a powerful tool for creating new stereocenters with high levels of control. The use of chiral catalysts, such as those based on transition metals or organocatalysts, can direct the stereochemical outcome of the addition of nucleophiles to the double bond. nih.govulisboa.pt For example, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 2-cyclopentenone proceeds with high enantioselectivity. nih.gov

Furthermore, domino reactions, such as the NHC-catalyzed Michael/Michael/esterification cascade, can generate multiple contiguous stereocenters in a single operation, leading to highly complex cyclopentane (B165970) structures. rsc.org

Table 4: Methods for Introducing Stereochemical Complexity

| Method | Approach | Key Features | Reference |

| Enzymatic Resolution | Kinetic resolution of racemic 4-hydroxy-2-cyclopentenone | Provides access to both enantiomers in high enantiomeric excess. | acs.orgacs.org |

| Asymmetric Synthesis | Noyori reduction of a precursor | Establishes the initial stereocenter with high enantioselectivity. | nih.gov |

| Asymmetric Conjugate Addition | Rh-catalyzed 1,4-addition of arylboronic acids | Creates a new stereocenter at the β-position with high enantiomeric excess. | nih.gov |

| Organocatalyzed Domino Reaction | NHC-catalyzed Michael/Michael/esterification | Forms multiple contiguous stereocenters in one pot. | rsc.org |

Computational and Theoretical Chemistry Studies on 2 Cyclopenten 1 One, 4 Methoxy

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its physical and chemical properties. For 2-Cyclopenten-1-one (B42074), 4-methoxy-, these investigations would focus on the distribution of electrons within the molecule, the energies of its molecular orbitals, and the nature of its chemical bonds.

Computational studies on related methoxy-substituted cyclic ketones, such as 4- and 5-methoxy-indanones, have shown that the methoxy (B1213986) group has a significant stabilizing effect on the molecule. rsc.org High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, have been used to determine the gas-phase standard molar enthalpies of formation for these compounds. rsc.org For instance, the calculated gas-phase enthalpy of formation for 4-methoxy-indanone is -219.1 ± 3.3 kJ·mol⁻¹, and for 5-methoxy-indanone, it is -220.3 ± 3.3 kJ·mol⁻¹. rsc.org These values indicate a substantial energetic stabilization imparted by the methoxy substituent.

A key aspect of the electronic structure is the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical for predicting a molecule's reactivity. In enones, the LUMO is typically localized over the α,β-unsaturated system, making the β-carbon electrophilic and susceptible to nucleophilic attack. numberanalytics.com The methoxy group's electron-donating resonance effect would be expected to raise the energy of the HOMO and potentially influence the energy and localization of the LUMO, thereby modulating the molecule's reactivity.

Table 1: Calculated Gas-Phase Enthalpies of Formation for Methoxy-Substituted Indanones

| Compound | Calculated Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) |

| 4-Methoxy-indanone | -219.1 ± 3.3 |

| 5-Methoxy-indanone | -220.3 ± 3.3 |

| Data from a computational study on methoxy-substituted indanones, illustrating the energetic effects of the methoxy group. rsc.org |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. acs.org This allows for the determination of activation energies and the elucidation of the most probable reaction pathways. For 2-Cyclopenten-1-one, 4-methoxy-, DFT calculations can be employed to study a variety of reactions, including cycloadditions, nucleophilic additions, and rearrangements.

A common reaction of enones is the Michael addition, where a nucleophile adds to the β-carbon. DFT calculations can model the approach of a nucleophile to the cyclopentenone ring, identifying the transition state for the addition and calculating the associated energy barrier. The influence of the methoxy group on the reaction barrier can be assessed by comparing the results to those of unsubstituted cyclopentenone.

Furthermore, DFT is instrumental in studying pericyclic reactions, such as Diels-Alder reactions, where the enone can act as a dienophile. Computational studies on the [4+2] cycloaddition reactions of various dienes and dienophiles have utilized DFT methods like CAM-B3LYP, M062x, and wB97xd to investigate the synchronicity of the reaction and the stability of the transition state, which is influenced by frontier molecular orbital interactions. numberanalytics.com

In the context of photochemical rearrangements, a known reaction of cyclopentenones, DFT calculations can help to map out the potential energy surfaces of the excited states and identify the intermediates and transition states involved in the transformation.

Table 2: Representative DFT Functionals Used in Reaction Mechanism Studies

| DFT Functional | Typical Application |

| B3LYP | A widely used hybrid functional for general-purpose calculations of geometries and energies. |

| M06-2X | A high-nonlocality functional with good performance for thermochemistry and non-covalent interactions. |

| CAM-B3LYP | A long-range corrected functional suitable for studying charge-transfer excitations. |

| wB97xd | Includes empirical dispersion corrections, making it suitable for systems with non-covalent interactions. |

| This table provides examples of DFT functionals and their common applications in computational chemistry. |

Conformational Analysis and Potential Energy Surfaces

The five-membered ring of 2-Cyclopenten-1-one, 4-methoxy- is not planar and can adopt various conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. This is typically done by calculating the potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

For cyclopentane (B165970), the two most common non-planar conformations are the "envelope" and "twist" (or "half-chair") forms. In cyclopentenone, the presence of the double bond introduces some rigidity, but the ring still exhibits flexibility. The methoxy group at the 4-position can exist in different orientations relative to the ring, further increasing the number of possible conformers.

DFT calculations are a valuable tool for performing conformational analysis. mdpi.com By systematically varying the key dihedral angles of the molecule and calculating the energy at each point, a detailed PES can be constructed. The minima on this surface correspond to the stable conformers. For each stable conformer, thermodynamic properties such as Gibbs free energy can be calculated to determine their relative populations at a given temperature. A study on a complex s-triazine bis-Schiff base utilized DFT calculations to analyze 17 suggested conformers and identify the most stable one, which was stabilized by intramolecular hydrogen bonding. mdpi.com

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. For 2-Cyclopenten-1-one, 4-methoxy-, these predictions are primarily based on its calculated electronic and structural properties.

The electrophilicity of the β-carbon is a key determinant of its reactivity towards nucleophiles. The reactivity of cyclic enones can be quantified using electrophilicity descriptors derived from kinetic measurements and rationalized through quantum-chemical calculations. rsc.orgresearchgate.net Studies have shown that cyclization can slightly reduce the reactivity of enones compared to their acyclic counterparts. rsc.org The electron-donating nature of the methoxy group in 2-Cyclopenten-1-one, 4-methoxy- would be expected to decrease the electrophilicity of the β-carbon compared to unsubstituted cyclopentenone, thus reducing its reactivity in Michael additions.

DFT calculations can be used to predict the regioselectivity and stereoselectivity of reactions. For example, in a reaction with a nucleophile that could potentially attack either the carbonyl carbon or the β-carbon, DFT can be used to calculate the activation energies for both pathways. The pathway with the lower activation energy will be the kinetically favored one. Similarly, if a reaction can produce multiple stereoisomers, the relative energies of the transition states leading to each isomer can be calculated to predict the major product. Studies on the organocatalytic enantioselective Michael reaction of allyl ketones have shown that quantum chemical calculations can correctly predict differences in reactivity and explain the observed site-specificity and enantioselectivity. researchgate.net

The analysis of frontier molecular orbitals (FMOs) is another important tool for predicting reactivity. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in many reactions. By examining the energies and spatial distributions of the FMOs of 2-Cyclopenten-1-one, 4-methoxy-, predictions can be made about its reactivity in various pericyclic and addition reactions. numberanalytics.com

Advanced Spectroscopic Analysis in Mechanistic and Structural Elucidation of 2 Cyclopenten 1 One, 4 Methoxy and Its Reaction Products

NMR Spectroscopy for Complex Structural Assignments (e.g., Diastereomeric Mixtures, Tautomeric Forms)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of "2-Cyclopenten-1-one, 4-methoxy-". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.

In the case of chiral derivatives or reactions leading to multiple stereoisomers, NMR is crucial for identifying and quantifying diastereomeric mixtures. The protons and carbons in different diastereomers are in chemically non-equivalent environments, which results in distinct sets of signals in the NMR spectrum. researchgate.net For example, the ¹H NMR spectra of diastereomeric mixtures often show a doubling of signals for certain protons, with the integration ratio corresponding to the ratio of the diastereomers. researchgate.net

While tautomerism is less common for the parent structure, reaction products could potentially exist in different tautomeric forms, such as keto-enol tautomers. NMR spectroscopy can readily distinguish between these forms due to the significant differences in chemical shifts for the protons and carbons involved (e.g., the presence of a hydroxyl proton and a C=C bond in the enol form versus the C=O group and α-protons in the keto form).

Detailed research findings on analogous cyclopentenone structures provide a template for the expected spectral features of "2-Cyclopenten-1-one, 4-methoxy-". For instance, the ¹H NMR spectrum of a related compound, (4R)-(+)-acetoxy-2-cyclopenten-1-one, shows distinct signals for the vinyl protons and the protons on the cyclopentane (B165970) ring, with specific coupling constants defining their spatial relationships. orgsyn.org For "2-Cyclopenten-1-one, 4-methoxy-", one would expect characteristic signals for the methoxy (B1213986) group protons (a singlet around 3-4 ppm), the proton at the C4 position, and the vinyl protons of the enone system.

Table 1: Expected ¹H NMR Spectral Data for 2-Cyclopenten-1-one (B42074), 4-methoxy- (based on analogous compounds)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Methoxy (-OCH₃) | ~3.4 | Singlet | N/A |

| H-4 | ~4.0-5.0 | Multiplet | J(H4, H5), J(H4, H2), J(H4, H3) |

| H-5 (CH₂) | ~2.2-2.8 | Multiplet | J(H5a, H5b), J(H5, H4) |

| Vinylic H-2 | ~6.2 | Doublet of doublets | J(H2, H3), J(H2, H4) |

Note: This is an illustrative table based on data for similar structures. Actual values may vary.

Mass Spectrometry in Elucidation of Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of "2-Cyclopenten-1-one, 4-methoxy-" and for identifying products and transient intermediates in its reactions. The National Institute of Standards and Technology (NIST) has documented the electron ionization (EI) mass spectrum for this compound. nist.govnist.gov

Under EI-MS, "2-Cyclopenten-1-one, 4-methoxy-" (molecular weight: 112.13 g/mol ) would exhibit a molecular ion peak (M⁺) at m/z 112. nist.gov The fragmentation pattern provides structural information. Key fragments would likely arise from the loss of the methoxy group (-OCH₃, 31 Da) to give a fragment at m/z 81, or the loss of carbon monoxide (-CO, 28 Da) from the cyclopentenone ring.

In the context of reaction monitoring, techniques like Electrospray Ionization (ESI) and Desorption Electrospray Ionization (DESI) mass spectrometry can be used to analyze reaction mixtures directly, often without chromatography. purdue.edu This allows for the detection of reaction intermediates, which are often present in low concentrations and have short lifetimes. By tracking the m/z values of reactants, intermediates, and products over time, a detailed mechanistic picture of reactions involving "2-Cyclopenten-1-one, 4-methoxy-" can be constructed. purdue.edu For instance, in addition reactions, MS can confirm the mass of the resulting adduct, and tandem MS (MS/MS) can be used to fragment the product ion to verify its structure. purdue.edu

Table 2: Key Mass Spectral Data for 2-Cyclopenten-1-one, 4-methoxy-

| m/z Value | Interpretation |

|---|---|

| 112 | Molecular Ion [M]⁺ |

| 81 | [M - OCH₃]⁺ |

| 84 | [M - CO]⁺ |

Source: Data derived from NIST Chemistry WebBook. nist.gov

Infrared and Raman Spectroscopy for Vibrational Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and conformation. For "2-Cyclopenten-1-one, 4-methoxy-", these techniques are essential for identifying key functional groups and studying its conformational isomers.

The most prominent absorption band in the IR spectrum would be the strong C=O stretch of the ketone, typically found around 1700-1720 cm⁻¹. The C=C stretching vibration of the alkene within the α,β-unsaturated system would appear in the 1600-1650 cm⁻¹ region. orgsyn.org The C-O-C stretching of the methoxy ether group would produce characteristic bands, often in the 1150-1085 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), are frequently used in conjunction with experimental spectra to perform a complete vibrational analysis. researchgate.netmonash.edu By calculating the theoretical vibrational frequencies, each experimental band can be assigned to a specific normal mode of vibration. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for 2-Cyclopenten-1-one, 4-methoxy-

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C=O Stretch (Ketone) | 1700 - 1720 | Strong | Medium |

| C=C Stretch (Alkene) | 1600 - 1650 | Medium | Strong |

| C-H Stretch (sp²) | 3000 - 3100 | Medium | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Medium-Strong |

Note: This is an illustrative table based on general spectroscopic principles and data for similar compounds.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of "2-Cyclopenten-1-one, 4-methoxy-" or one of its reaction products can be grown, this technique can provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles.

For chiral molecules, X-ray crystallography is the gold standard for determining the absolute stereochemistry (the R/S configuration) of stereogenic centers. When a chiral compound is crystallized, it forms a non-centrosymmetric crystal, and anomalous dispersion techniques can be used to solve the phase problem and establish the absolute configuration without ambiguity. This is particularly important in asymmetric synthesis where the goal is to produce a single enantiomer.

While a specific crystal structure for "2-Cyclopenten-1-one, 4-methoxy-" is not publicly available in the searched literature, the study of similar cyclic ketones demonstrates the power of this method. For example, the X-ray structure of cycloundecanone (B1197894) revealed its specific conformation in the solid state. nih.gov For "2-Cyclopenten-1-one, 4-methoxy-", a crystal structure would definitively establish the conformation of the five-membered ring (e.g., envelope or twist) and the orientation of the methoxy substituent in the crystal lattice. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the packing of molecules in the solid state.

Future Research Directions and Challenges in 2 Cyclopenten 1 One, 4 Methoxy Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge and a significant area of future research is the development of efficient and sustainable methods for the synthesis of 2-Cyclopenten-1-one (B42074), 4-methoxy-. While its discovery in bio-oil points towards a renewable source, the isolation and purification from such complex mixtures can be economically and environmentally demanding. researchgate.netresearchgate.net Therefore, dedicated synthetic strategies that are both high-yielding and adhere to the principles of green chemistry are highly sought after.

Future research should focus on:

Biomass-to-Building Block Strategies: Investigating and optimizing the pyrolysis or other thermochemical conversion processes of specific biomass feedstocks to maximize the yield and selectivity for 2-Cyclopenten-1-one, 4-methoxy-. This could involve the use of specific catalysts during pyrolysis to direct the degradation of lignocellulosic components towards the desired product.

Chemo-enzymatic Synthesis: Exploring the use of enzymes for key transformations in the synthesis of the target molecule. This could involve enzymatic resolutions of racemic intermediates or the use of engineered enzymes for specific bond formations, offering high selectivity under mild reaction conditions.

Flow Chemistry Approaches: The development of continuous flow processes for the synthesis of 2-Cyclopenten-1-one, 4-methoxy- could offer significant advantages in terms of safety, scalability, and efficiency.

A convenient laboratory-scale synthesis of γ-functionalized cyclopentenones has been developed, which could be adapted for the synthesis of 2-Cyclopenten-1-one, 4-methoxy-. This method involves the conjugate addition of nitroalkanes to α,β-unsaturated ketones, followed by a Nef reaction and intramolecular cyclization. beilstein-journals.org The challenge would be to adapt this methodology to be more sustainable, for instance, by using greener solvents and catalysts.

Table 1: Potential Sustainable Synthetic Approaches for 2-Cyclopenten-1-one, 4-methoxy-

| Synthetic Approach | Advantages | Research Challenges |

| Optimized Biomass Pyrolysis | Utilizes a renewable feedstock. | Low yields, complex product mixtures, and high energy input. |

| Chemo-enzymatic Routes | High selectivity, mild conditions, and reduced waste. | Enzyme stability, cost, and substrate scope. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup costs and optimization of reaction parameters. |

| Modified Nef Reaction | Potentially high yields and functional group tolerance. | Use of strong acids/bases and generation of waste. |

Catalyst Design for Enhanced Enantioselectivity and Regioselectivity

The creation of chiral centers with high enantioselectivity is a cornerstone of modern organic synthesis. For 2-Cyclopenten-1-one, 4-methoxy-, which is prochiral, the development of catalytic systems that can control the stereochemical outcome of its reactions is a major research frontier.

Future efforts in this area should include:

Asymmetric Hydrogenation: Designing chiral metal-based or organocatalysts for the enantioselective hydrogenation of the double bond, leading to chiral 3-methoxycyclopentanone (B7938530) derivatives.

Enantioselective Conjugate Additions: Developing novel catalysts for the addition of nucleophiles to the β-position of the enone in a highly enantioselective manner. Organocatalysis, which utilizes small organic molecules as catalysts, has shown great promise in this area for related systems. uni-giessen.deuni-regensburg.detohoku.ac.jp

Regioselective Functionalization: The presence of both a double bond and a carbonyl group offers multiple sites for reaction. Designing catalysts that can direct incoming reagents to a specific position (e.g., C-2, C-3, or C-5) with high regioselectivity is a significant challenge. For instance, a regioselective synthesis of cyclopentenones from 4-thianone has been reported, highlighting the potential for controlling reactivity in cyclic systems. acs.org A redox-relay Heck strategy has also been successfully employed for the enantioselective synthesis of γ-functionalized cyclopentenones. nih.govnih.gov

Exploration of New Reactivity Modes and Transformations

Unveiling novel reactivity patterns of 2-Cyclopenten-1-one, 4-methoxy- is crucial for expanding its utility as a synthetic intermediate. The interplay between the methoxy (B1213986) group, the double bond, and the carbonyl functionality could lead to unique chemical transformations.

Future research could explore:

Cycloaddition Reactions: Investigating the participation of the electron-rich double bond in various cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions, to construct complex polycyclic frameworks. The enantioselective synthesis of cyclopentenes through a (2+3) cycloaddition using a phosphonium (B103445) intermediate has been reported and could be a starting point for such investigations. chemrxiv.orgresearchgate.net

Rearrangement Reactions: Exploring the possibility of inducing novel skeletal rearrangements, potentially triggered by the methoxy group or through photochemical activation.

Domino Reactions: Designing one-pot reaction sequences where multiple transformations occur sequentially, triggered by a single catalytic event. This approach can significantly increase synthetic efficiency.

Advanced Computational Modeling for Complex Reaction Systems

Computational chemistry offers a powerful tool to understand and predict the reactivity of molecules like 2-Cyclopenten-1-one, 4-methoxy-. Theoretical calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the factors governing selectivity.

Future computational studies should focus on:

Mapping Reaction Pathways: Using quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the detailed mechanisms of known and potential reactions of 2-Cyclopenten-1-one, 4-methoxy-. Studies on the reaction pathways of cyclopentanone (B42830) oxidation and decomposition provide a framework for such investigations. mit.eduosti.govresearchgate.netresearchgate.net

Predicting Stereoselectivity: Developing computational models that can accurately predict the enantioselectivity of catalytic reactions involving this substrate, thereby guiding the rational design of new catalysts.

Understanding Reaction Kinetics: Performing kinetic modeling to understand the rate-determining steps of various transformations and to optimize reaction conditions for desired outcomes. Kinetic studies on the reaction of OH radicals with cyclopentenone derivatives have already provided valuable data in this regard. acs.org

Table 2: Key Parameters for Computational Modeling of 2-Cyclopenten-1-one, 4-methoxy- Reactions

| Computational Method | Information Gained | Relevance to Research |

| Density Functional Theory (DFT) | Reaction mechanisms, transition state structures, and energies. | Understanding reactivity and guiding catalyst design. |

| Ab initio Calculations | High-accuracy thermodynamic and kinetic data. | Building predictive kinetic models for complex reaction systems. |

| Molecular Dynamics (MD) | Solvation effects and conformational analysis. | Simulating reaction conditions more realistically. |

Design of Structurally Elaborate Analogues for Specific Chemical Purposes

The scaffold of 2-Cyclopenten-1-one, 4-methoxy- serves as an excellent starting point for the synthesis of more complex and functionally diverse molecules. A key area of future research will be the design and synthesis of structurally elaborate analogues for specific applications.

This includes:

Synthesis of Prostaglandin (B15479496) Analogues: The cyclopentenone core is a key structural motif in prostaglandins (B1171923), a class of biologically active lipids. benthamscience.com The synthesis of novel prostaglandin analogues from 2-Cyclopenten-1-one, 4-methoxy- could lead to new therapeutic agents. The synthesis of prostaglandin analogues from acyclic precursors and lactones has been extensively studied and provides a roadmap for such endeavors. libretexts.orgmdpi.com Copper-assisted conjugate addition to cyclopentenone intermediates is a known strategy for this purpose. nih.gov

Development of Molecular Probes: Functionalizing the cyclopentenone scaffold with reporter groups (e.g., fluorophores or biotin) could lead to the development of chemical probes to study biological processes.

Materials Science Applications: Incorporating the 2-Cyclopenten-1-one, 4-methoxy- unit into polymeric structures could lead to new materials with interesting properties.

The stereoselective synthesis of highly substituted cyclopentenones through [4+1] annulations demonstrates a powerful method for creating complex derivatives from simpler building blocks, a strategy that could be applied to 2-Cyclopenten-1-one, 4-methoxy-. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxy-2-cyclopenten-1-one, and how can reaction conditions influence yield?

- Methodology : Synthesis often involves cyclization of substituted furan derivatives or oxidation of methoxy-substituted cyclopentene precursors. For example, pyrolysis of lignin-derived compounds (e.g., in bio-oil) can generate cyclopentenones under controlled temperatures (150–300°C) . Optimize yields by adjusting catalysts (e.g., acidic or basic conditions) and reaction time. Use GC-MS to monitor intermediate formation and purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of 4-methoxy-2-cyclopenten-1-one?

- Methodology :

- IR Spectroscopy : Identify the carbonyl stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- NMR : Use -NMR to detect the cyclopentenone ring protons (δ 5.5–6.5 ppm) and methoxy group (δ ~3.3 ppm). -NMR confirms the ketone carbon (δ ~200 ppm) and methoxy carbon (δ ~55 ppm) .

- Cross-validate with mass spectrometry (EI-MS) for molecular ion peaks (e.g., m/z 126 for C₆H₈O₂) .

Q. What safety precautions are critical when handling 4-methoxy-2-cyclopenten-1-one in the laboratory?

- Methodology :

- Use fume hoods and personal protective equipment (PPE: gloves, goggles) due to potential respiratory and dermal toxicity .

- Store in airtight containers at ≤4°C to prevent degradation. Monitor for peroxide formation during long-term storage .

- Dispose via incineration or licensed hazardous waste services, adhering to local regulations .

Advanced Research Questions

Q. How can isomers of 4-methoxy-2-cyclopenten-1-one be differentiated using chromatographic and spectral data?

- Methodology :

- GC-MS : Compare retention indices (RI) on polar columns (e.g., DB-Wax). For example, 4-methoxy-2-cyclopenten-1-one has a distinct RI of ~1357, while 3-methyl derivatives show shifts .

- MS/MS Fragmentation : Isomers exhibit unique fragmentation patterns. The methoxy group’s position affects stability of fragment ions (e.g., loss of CH₃OH vs. CO) .

- Computational Modeling : Predict retention times and fragmentation using tools like NIST MS Library or quantum chemistry software .

Q. What experimental strategies resolve contradictions in spectral data for cyclopentenone derivatives?

- Methodology :

- Multi-Technique Validation : Combine GC-MS, FTIR, and NMR to cross-check functional groups and structural motifs. For example, FTIR confirms carbonyl presence, while NMR resolves positional ambiguity .

- Isotopic Labeling : Use -labeled precursors to trace carbon connectivity in ambiguous cases .

- Collaborative Databases : Reference spectral libraries (e.g., NIST) to compare with published data .

Q. How does 4-methoxy-2-cyclopenten-1-one degrade under environmental or storage conditions, and what are the analytical markers for degradation?

- Methodology :

- Accelerated Aging Studies : Expose the compound to heat (40–60°C), light, or humidity. Monitor degradation via HPLC or GC-MS for byproducts like quinones or polymerized residues .

- Stability Indicating Assays : Track loss of parent compound and formation of methoxybenzaldehyde or cyclopentadiene derivatives as degradation markers .

Q. What computational approaches predict the reactivity of 4-methoxy-2-cyclopenten-1-one in Diels-Alder or nucleophilic addition reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. For example, the electron-withdrawing methoxy group directs nucleophilic attack to specific ring positions .

- MD Simulations : Simulate solvent effects (e.g., polar vs. nonpolar) on reaction kinetics .

Featured Recommendations

| Most viewed | ||